molecular formula C27H34N4O2S B11699263 2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No.: B11699263
M. Wt: 478.7 g/mol
InChI Key: JNDOCUSDIZIVDR-UHFFFAOYSA-N
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Description

2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including tert-butyl groups, a propylsulfanyl group, and a triazino-benzoxazepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzoxazepin Ring: The synthesis begins with the formation of the benzoxazepin ring through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.

    Introduction of the Triazino Group: The triazino group is introduced via a condensation reaction with a suitable triazine derivative.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group is incorporated through a nucleophilic substitution reaction using a propylthiol reagent.

    Addition of Tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino group can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated phenolic derivatives.

Scientific Research Applications

2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulation of signaling pathways, such as those related to cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-DI(TERT-BUTYL)-4-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL
  • 2,6-DI(TERT-BUTYL)-4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL

Properties

Molecular Formula

C27H34N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol

InChI

InChI=1S/C27H34N4O2S/c1-8-13-34-25-29-24-21(30-31-25)17-11-9-10-12-20(17)28-23(33-24)16-14-18(26(2,3)4)22(32)19(15-16)27(5,6)7/h9-12,14-15,23,28,32H,8,13H2,1-7H3

InChI Key

JNDOCUSDIZIVDR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)N=N1

Origin of Product

United States

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